N-methyl-N-(oxan-3-ylmethyl)-1,3-benzothiazol-2-amine
Description
N-methyl-N-(oxan-3-ylmethyl)-1,3-benzothiazol-2-amine: is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Properties
IUPAC Name |
N-methyl-N-(oxan-3-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-16(9-11-5-4-8-17-10-11)14-15-12-6-2-3-7-13(12)18-14/h2-3,6-7,11H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLJSQWSHOCVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCOC1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(oxan-3-ylmethyl)-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base such as potassium hydroxide.
N-Methylation: The benzothiazole core is then subjected to N-methylation using methyl iodide in the presence of a base like sodium hydride.
Oxan-3-ylmethyl Substitution: The final step involves the substitution of the N-methyl group with an oxan-3-ylmethyl group. This can be achieved by reacting the N-methylated benzothiazole with oxan-3-ylmethyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reagents and intermediates in a controlled environment.
Continuous Flow Processing: Utilizes a continuous flow reactor to streamline the synthesis process, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(oxan-3-ylmethyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-3-ylmethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Triethylamine, oxan-3-ylmethyl chloride; reactions are conducted in organic solvents like dichloromethane or acetonitrile.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-methyl-N-(oxan-3-ylmethyl)-1,3-benzothiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of therapeutic agents targeting various diseases such as cancer, bacterial infections, and neurological disorders.
Biological Studies: Employed in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-methyl-N-(oxan-3-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-methyl-N-(oxan-3-ylmethyl)-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:
2-Amino-6-methylbenzothiazole: Known for its antimicrobial properties.
2-(4-Morpholinyl)benzothiazole: Used in the development of anticancer agents.
2-(2-Hydroxyphenyl)benzothiazole: Exhibits fluorescence properties and is used in imaging studies.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
